molecular formula C4H9NO2 B155853 Methyl L-alaninate CAS No. 10065-72-2

Methyl L-alaninate

Cat. No. B155853
CAS RN: 10065-72-2
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-VKHMYHEASA-N
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Description

Orbital Signatures of Methyl in L-alanine

The study of the molecular orbital signatures of the methyl substituent in L-alanine, as compared to glycine, reveals significant changes in the electronic structure due to the addition of the methyl group. Using advanced computational methods, the research identifies five specific orbitals that are affected by the methylation process. These findings provide insight into the electronic changes that occur when a methyl group is attached to glycine to form L-alanine, which could have implications for understanding the properties and reactivity of this amino acid .

Asymmetric Synthesis of L-[3-13C]alanine

The asymmetric synthesis of L-[3-13C]alanine from [13C]methyl iodide demonstrates a high level of diastereoselectivity. This process involves the use of a chiral glycine equivalent and results in the production of labeled L-alanine, which can be useful for various applications, including tracer studies in metabolic research. The method described in this paper could be a valuable tool for synthesizing other labeled amino acids as well .

Synthesis of α-methylene-β-alanine

The synthesis of α-methylene-β-alanine and its derivatives is achieved through a multi-step process starting from t-butyl bisbromomethyleneacetate. The research outlines the generation of the α-methylene and β-amino functions, followed by hydrolysis or methanolysis to produce the final compounds. This synthetic route provides a pathway to create α-methylene-β-alanine and its related compounds, which could be of interest for further chemical studies or potential applications .

L-alanine in a Droplet of Water

A molecular dynamics study of L-alanine in an aqueous environment reveals the behavior of the amino acid in water. The hydrophobic methyl group influences the molecule's trajectory, leading it to the surface of a water droplet. The study provides detailed insights into the hydration shell of L-alanine and the dynamic nature of its interactions with water molecules. This research contributes to our understanding of the physical properties of amino acids in solution and their interactions with the surrounding water molecules .

Synthesis and Crystal Structure of N-[(1S,4R)-2-Oxo-pinanyl]-β-alanine Methylester

The synthesis of N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester and the investigation of its crystal structure highlight the importance of this compound as a precursor for electrochemical preparation of chiral amidoalkylation reagents. The crystal structure analysis reveals specific conformational features that make the molecule suitable for further synthetic modifications. This research could be significant for the development of new methods for synthesizing chiral β-substituted β-amino acid derivatives .

Scientific Research Applications

  • Biomedical Applications
    • Application : Methyl L-alaninate is used in the synthesis of low-molecular-weight hydrogels . These hydrogels have garnered widespread focus as versatile soft materials owing to their distinctive characteristics and potential applications .
    • Method of Application : The synthetic method includes the reaction of 2-(naphthalen-1-yl)acetic acid with methyl L-alaninate in dry DCM in the presence of 1,1′-carbonyldiimidazole to afford methyl (2-(naphthalen-1-yl)acetyl)-D-alaninate . The reaction of ester with hydrazine monohydrate in methanol yields hydrazide .
    • Results or Outcomes : Low-molecular-weight hydrogels are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity . They demonstrate responsiveness to external stimuli, such as light, temperature, enzymes, or pH, rendering them ideally adapted for various controlled drug delivery applications .
  • Peptide Synthesis
    • Application : Methyl L-alaninate is a versatile reagent used commonly in solution phase peptide synthesis . It is often used to synthesize dipeptides .
    • Method of Application : A mixture of methyl, ethyl or butyl L-alaninate HCl salts (10 mmol), triethylamine (2.02 g, 20 mmol) in methylene chloride (25 mL) is stirred at room temperature for 30 min. Palmitoyl chloride (2.75 g, 10 mmol) is added dropwise and the reaction mixture is stirred at room temperature for 5 h then kept overnight .
    • Results or Outcomes : The synthesized dipeptides are used in various applications in the field of peptide synthesis .

Safety And Hazards

“Methyl L-alaninate” is slightly harmful to water. It should not come into contact with groundwater, waterways, or sewage systems without government permission . It should not be released into the environment .

properties

IUPAC Name

methyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905646
Record name Methyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-alaninate

CAS RN

10065-72-2
Record name L-Alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10065-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
M Saburi, S Yoshikawa - Inorganic Chemistry, 1968 - ACS Publications
Conclusions The polydentate ligands investigated in the course of this study did not yield five-coordinate palladium (II) and platinum (II) halide complexes. When compared with other …
Number of citations: 23 pubs.acs.org
B Weinstein, TNS Ho, RT Fukura… - Synthetic …, 1976 - Taylor & Francis
… In a search for new peptide coupling agents Nacetyl-L-phenylalanine and methyl L-alaninate were treated with ptosylisocyanate in the hope of obtaining the model racemization peptide …
Number of citations: 4 www.tandfonline.com
RK Olsen - The Journal of Organic Chemistry, 1970 - ACS Publications
… Methyl N- -Butyloxy carbonyl- N -methyl- L-alaninate (8).—A mixture of 7 (1.0 g, 5.3 mmol), methyl iodide (2.6 ml, 42.4 mmol), and silver oxide (4.9 g, 21.2 mmol) in 25 ml of anhydrousdi…
Number of citations: 148 pubs.acs.org
S Gerchakov, HP Schultz - Journal of Medicinal Chemistry, 1969 - ACS Publications
… cold, stirred (0) solution of 1.12 g of methyl L-alaninate hydrochloride (Mann Research Laboratories) and 2.09 g of N-(2-quinoxaloyl)D-serinela in 25 ml of dry DMF was …
Number of citations: 17 pubs.acs.org
M Yamaguchi, T Shiraishi, Y Igarashi, M Hirama - Tetrahedron letters, 1994 - Elsevier
L-Proline rubidium salt catalyzes the asymmetric Michael addition of nitroalkanes to enones and an enal. (R)-Adducts were obtained from cyclic (Z)-enones and (S)-adducts from acyclic …
Number of citations: 152 www.sciencedirect.com
CD Green - 1967 - search.proquest.com
… And, since other esters, eg, methylL-alaninate, have been prepared without loss of optical activity in dimethylformamide, the heating was probably responsible for the epimerization of …
Number of citations: 2 search.proquest.com
IM Shaw, A Taylor - Canadian journal of chemistry, 1986 - cdnsciencepub.com
… N-Phenylmethoxycarbonyl-L-alanyl-2-methylalanine (77 g) (35) was suspended in toluene (500mL), and freshly distilled methyl L-alaninate (26 g) and EEDQ (83 g) were added. The …
Number of citations: 10 cdnsciencepub.com
Y Yost, T Conway - Nuclear medicine and biology, 1996 - Elsevier
The synthesis and preliminary rat biodistribution studies of (S)-(2-[ 18 F]fluoro-4,5-dihydroxyphenyl)-2-methyl l-alanine, (S)-[ 18 F]-FMEDOPA, a potentially improved imaging agent for …
Number of citations: 3 www.sciencedirect.com
M Pažický, B Gášpár, A Solladié-Cavallo… - …, 2006 - thieme-connect.com
… -2-methyl-1-tetralone (1) and methyl l-alaninate or methyl l-… C-12 at former stereogenic center of methyl l-alaninate. This fact … 1 with enantiomerically pure methyl l-alaninate and methyl l-…
Number of citations: 2 www.thieme-connect.com
IE Sampaio-Dias, SC Silva-Reis… - ACS Chemical …, 2019 - ACS Publications
… general procedure for peptide coupling, 4a (1.00 g, 4.24 mmol) was reacted with DIEA (2.20 mL, 12.63 mmol) and TBTU (1.50 g, 4.67 mmol) followed by addition of methyl l-alaninate …
Number of citations: 8 pubs.acs.org

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